N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE is a complex organic compound belonging to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxybenzenesulfonamido group, and a triazolopyridazine moiety
Preparation Methods
The synthesis of N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyridazine core, followed by the introduction of the cyclohexyl and methoxybenzenesulfonamido groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistent quality and efficiency .
Chemical Reactions Analysis
N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. .
Scientific Research Applications
N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds, such as:
N-Cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: This compound shares the triazolopyridazine core but differs in the substituents attached to the core structure
N-Cyclohexyl-3-hydroxy-4-methoxybenzamide: Another compound with a cyclohexyl group and methoxybenzene moiety, but with different functional groups and overall structure
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4S2/c1-32-17-7-9-18(10-8-17)34(30,31)23-14-13-20-26-25-19-11-12-22(27-28(19)20)33-15-21(29)24-16-5-3-2-4-6-16/h7-12,16,23H,2-6,13-15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWSAKZAGIWIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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